3-Phenyl-7-(1-pyrrolidinyl)-1-indanone
Description
Contextualization within Indanone Chemistry and Pyrrolidine-Containing Heterocycles
The indanone scaffold is a bicyclic structure where a benzene (B151609) ring is fused to a cyclopentanone (B42830) ring. ontosight.ai This core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net The reactivity of the ketone group and the adjacent methylene (B1212753) hydrogens makes the indanone ring a versatile starting point for various chemical modifications. researchgate.net Indanone derivatives have been extensively studied and are associated with diverse pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov A notable example of a successful drug based on this scaffold is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.govresearchgate.netnih.gov
Pyrrolidine (B122466), a five-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. frontiersin.org This saturated ring is a common feature in a multitude of natural alkaloids and FDA-approved drugs. nih.gov The pyrrolidine ring is favored in drug design for several reasons: its three-dimensional structure allows for effective exploration of pharmacophore space, it can introduce stereochemistry that is crucial for biological activity, and its basic nitrogen atom can form important interactions with biological targets. frontiersin.orgnih.gov Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. frontiersin.org
The combination of the indanone framework with a pyrrolidine ring, as seen in 3-Phenyl-7-(1-pyrrolidinyl)-1-indanone, creates a hybrid molecule with the potential for unique chemical properties and biological activities, drawing from the characteristics of both parent scaffolds.
Rationale for Research on this compound and its Analogs
The scientific interest in this compound and its analogs stems from the potential for synergistic or novel pharmacological activities arising from the combination of the indanone and pyrrolidine moieties. The 3-phenyl-1-indanone (B102786) core itself has been investigated for its potential anti-inflammatory and antioxidant properties, making it a valuable intermediate in the synthesis of more complex molecules. ontosight.aiguidechem.com
The addition of an amino group, such as pyrrolidine, to the indanone structure is a common strategy in medicinal chemistry to modulate a compound's properties. For instance, research on 3-(substituted amino)-inden-1-ones has shown that these modifications can lead to potent anti-inflammatory activity. The nitrogen atom of the pyrrolidine ring can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, which are critical for its interaction with biological targets.
Furthermore, the indanone scaffold is recognized for its potential in developing agents for neurodegenerative disorders. nih.gov Derivatives of indanone can modulate the activity of enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of conditions such as Parkinson's and Alzheimer's diseases. nih.gov The incorporation of a pyrrolidine ring, a scaffold also found in compounds with neurological activity, could lead to the development of novel neuroprotective agents. Therefore, the rationale for investigating this compound and its analogs is to explore new chemical space for potential therapeutic agents with improved or novel pharmacological profiles.
Overview of Current Research Trends and Gaps Pertaining to the Compound Class
Current research on indanone derivatives is highly active, with numerous studies focusing on the synthesis of novel analogs and the evaluation of their biological activities. nih.govnih.gov Synthetic efforts often involve modifications at various positions of the indanone ring to establish structure-activity relationships. rjptonline.org For example, Suzuki coupling reactions have been employed to create 5-substituted indanones with potential applications in cancer and Alzheimer's disease research. researchgate.net Similarly, the pyrrolidine scaffold continues to be a major focus in drug discovery, with ongoing efforts to synthesize and evaluate new derivatives for a wide range of therapeutic areas. frontiersin.orgnih.gov
However, a review of the scientific literature indicates a significant research gap concerning the specific compound this compound. While extensive research exists on the broader classes of indanones and pyrrolidines, and even on some amino-indanone derivatives, this particular molecule appears to be largely unexplored. The synthesis and biological evaluation of this compound and its close analogs represent an untapped area of research. Future studies could focus on developing efficient synthetic routes to this compound and its derivatives, followed by comprehensive screening for various biological activities, particularly in the areas of neuroprotection, anti-inflammatory, and anticancer effects, where the parent scaffolds have shown promise. Such research would be crucial in determining the potential of this specific indanone-pyrrolidine scaffold as a lead for new drug discovery.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol |
| Melting Point | 75-78 °C |
| Boiling Point | 148 °C at 0.7 mmHg |
| CAS Number | 16618-72-7 |
This data is for 3-Phenyl-1-indanone. sigmaaldrich.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-7-pyrrolidin-1-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-18-13-16(14-7-2-1-3-8-14)15-9-6-10-17(19(15)18)20-11-4-5-12-20/h1-3,6-10,16H,4-5,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHNSUZRNPPIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC3=C2C(=O)CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Phenyl 7 1 Pyrrolidinyl 1 Indanone
Annulation Reactions and Ring Expansions/Contractions of the Indanone Core
The 1-indanone (B140024) framework is a versatile substrate for constructing more complex molecular architectures through annulation and ring expansion reactions. rsc.orgresearchgate.net These transformations are crucial in organic synthesis for creating fused- and spirocyclic systems, which are common motifs in natural products and pharmaceuticals. rsc.orgresearchgate.net
Ring Expansion Reactions:
Ring expansion of the five-membered cyclopentanone (B42830) ring in the indanone core is a common strategy to synthesize seven-membered, benzannulated carbocycles. rsc.orgnih.gov
Rhodium-Catalyzed [5+2] Cycloaddition: A notable example is the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C–C bond of the 1-indanone carbonyl group. rsc.orgnih.gov This reaction effectively expands the five-membered ring to a seven-membered benzocycloheptenone skeleton. rsc.orgnih.gov The process is chemoselective and redox-neutral. nih.gov Similarly, internal alkynes can be used instead of ethylene, as alkynes often exhibit a better affinity for transition metals, facilitating the insertion process. rsc.orgnih.gov This intermolecular [5+2] cycloaddition proceeds via Rh-catalyzed C–C activation to yield highly decorated benzocycloheptenones. nih.gov 1-Indanones with various substituents, including phenyl groups, are compatible with this protocol. rsc.org
Base-Promoted Ring Expansion: A strategy using a base to promote the ring expansion of 2-substituted 1-indanones with alkynes has also been developed to prepare benzocycloheptene (B12447271) systems. rsc.org
Two-Step Naphthol Synthesis: A two-step ring expansion of 1-indanones can produce 2-chloro- or 2-bromo-1-naphthols, which are versatile intermediates. nih.gov This method shows broad functional group tolerance under mild conditions and has been applied in the synthesis of gilvocarcin natural products. nih.gov
Annulation Reactions:
Annulation reactions involving the 1-indanone core allow for the construction of various fused carbocyclic and heterocyclic scaffolds. rsc.org
Formation of Fused Carbocycles: Indanone derivatives can react with terminal alkynes in the presence of a manganese catalyst to afford fused tricyclic scaffolds containing quaternary carbon centers. rsc.org
Formation of Fused Heterocycles: The reaction of α-thiocyanato indanone with other reagents, catalyzed by a quinine-derived squaramide catalyst, can produce dihydroindeno[1,2-b]chromene compounds with excellent enantioselectivity. nih.gov
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Ring Expansion | 1-Indanone, Ethylene | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O | Benzocycloheptenone | rsc.orgnih.gov |
| Ring Expansion | 1-Indanone, Internal Alkynes | Rhodium catalyst | Benzocycloheptenone | rsc.orgnih.gov |
| Ring Expansion | 2-Substituted 1-Indanone, Alkynes | Base | Benzocycloheptene | rsc.org |
| Ring Expansion | 1-Indanone | Two-step sequence | 2-Halo-1-naphthol | nih.gov |
| Annulation | Indanone derivative, Terminal Alkyne | Mn(CO)₅Br | Fused Tricyclic Carbocycle | rsc.org |
| Annulation | α-Thiocyanato indanone | Squaramide catalyst | Dihydroindeno[1,2-b]chromene | nih.gov |
Functional Group Transformations on the Pyrrolidine (B122466) and Phenyl Moieties
The search results did not yield specific information regarding functional group transformations on the pyrrolidine and phenyl moieties of 3-Phenyl-7-(1-pyrrolidinyl)-1-indanone. However, general organic chemistry principles suggest that these groups could undergo various transformations, provided the reaction conditions are compatible with the indanone core.
For instance, the phenyl group could potentially undergo electrophilic aromatic substitution reactions, though the position of substitution would be directed by the existing groups. The pyrrolidine ring is generally stable but could be susceptible to oxidation or ring-opening under harsh conditions. A study on 3-phenyl-1-indanone (B102786) noted its use in Mannich reactions with various amines, including piperidine (B6355638) and morpholine, though the resulting products were reported to be unstable. lookchem.com Another study demonstrated the functionalization of the phenyl ring on a 5-bromo-1-indanone (B130187) scaffold via Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. researchgate.net
Investigations into Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and the intermediates involved is key to controlling the outcomes of the transformations of the indanone core.
Mechanism of Rhodium-Catalyzed Ring Expansion: The rhodium-catalyzed insertion of ethylene into the C-C bond of 1-indanone is proposed to proceed through a "cut-insert-sew" mechanism. rsc.org The reaction involves the coordination of the rhodium catalyst, cleavage of the C-C bond, insertion of the ethylene (a 2π unit), and subsequent reformation of the ring to yield the expanded seven-membered carbocycle. rsc.orgnih.gov
Mechanism of Acid-Catalyzed Annulation: In the acid-catalyzed annulation of o-propargyl alcohol benzaldehydes with alkynes, an initial intramolecular cyclization of the aldehyde forms a 3-hydroxy-1-indanone (B1295786) intermediate. nih.gov This intermediate then undergoes acid-catalyzed dehydration to form a cationic intermediate, which subsequently participates in a formal [5+2] cycloaddition with the alkyne to yield the final polycyclic product. nih.gov
Mechanism of NbCl₅-Induced Synthesis: In the synthesis of 1-indanones from 3,3-dimethylacrylic acid and an aromatic substrate using NbCl₅, two possible intermediates can be formed through either acylation or alkylation. nih.govbeilstein-journals.org Studies indicate that the intermediate formed via alkylation, which possesses an activated aromatic ring, consistently leads to the formation of the 1-indanone product. nih.govbeilstein-journals.org In contrast, the acylated intermediate with a deactivated aromatic ring does not proceed to the cyclized product. nih.govbeilstein-journals.org
| Reaction Type | Proposed Intermediate | Description | Reference |
|---|---|---|---|
| Acid-Catalyzed Annulation | 3-Hydroxy-1-indanone | Formed via intramolecular cyclization of an aldehyde. | nih.gov |
| Acid-Catalyzed Annulation | Cationic Intermediate | Generated from the dehydration of the 3-hydroxy-1-indanone intermediate. | nih.gov |
| NbCl₅-Induced Synthesis | Alkylated Intermediate | Intermediate with an activated aromatic ring that leads to cyclization. | nih.govbeilstein-journals.org |
| NbCl₅-Induced Synthesis | Acylated Intermediate | Intermediate with a deactivated aromatic ring that does not cyclize. | nih.govbeilstein-journals.org |
Structural Characterization and Elucidation of 3 Phenyl 7 1 Pyrrolidinyl 1 Indanone and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for a complete assignment of the proton (¹H) and carbon (¹³C) skeletons, as well as the establishment of through-bond and through-space correlations.
One-dimensional NMR provides the initial and most direct information about the chemical environment of the nuclei within a molecule.
¹H NMR: The proton NMR spectrum of 3-Phenyl-7-(1-pyrrolidinyl)-1-indanone would be expected to show distinct signals for each type of proton. Aromatic protons on the indanone core and the phenyl substituent would typically appear in the downfield region (δ 7.0-8.0 ppm). researchgate.net The protons of the pyrrolidinyl group would likely resonate in the upfield region, with multiplets corresponding to the α- and β-protons. The aliphatic protons on the five-membered indanone ring (at the C-2 and C-3 positions) would present as a complex pattern of multiplets due to diastereotopicity and spin-spin coupling. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. Key signals would include the carbonyl carbon (C-1) at a characteristic downfield shift (typically δ > 190 ppm), multiple signals in the aromatic region (δ 110-150 ppm) for the two benzene (B151609) rings, and several signals in the aliphatic region (δ 20-70 ppm) corresponding to the C-2, C-3, and pyrrolidinyl carbons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Indanone Core | C1 (C=O) | - | >190 |
| C2 (-CH₂-) | 2.5 - 3.5 | 30 - 45 | |
| C3 (-CH-) | 4.0 - 5.0 | 45 - 60 | |
| Aromatic C-H | 7.0 - 8.0 | 120 - 140 | |
| Aromatic Quaternary C | - | 130 - 155 | |
| Phenyl Ring | Aromatic C-H | 7.0 - 7.5 | 125 - 130 |
| Pyrrolidinyl Ring | α-CH₂ | 3.0 - 4.0 | 45 - 55 |
| β-CH₂ | 1.8 - 2.5 | 20 - 30 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comresearchgate.net For this compound, COSY would show cross-peaks between the geminal protons at C-2 and between the C-2 protons and the methine proton at C-3, confirming the -CH₂-CH- connectivity in the indanone ring. It would also reveal coupling networks within the aromatic rings and the pyrrolidinyl group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net This is particularly valuable for determining stereochemistry. A key NOESY correlation would be expected between the methine proton at C-3 and protons of the phenyl ring, helping to establish the relative orientation of the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov HSQC is essential for unambiguously assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. researchgate.net This is critical for connecting different fragments of the molecule. For instance, HMBC would show correlations from the C-2 protons to the carbonyl carbon (C-1) and to aromatic carbons, and from the pyrrolidinyl protons to the C-7 carbon of the indanone core, confirming the substitution pattern. nih.govipb.pt
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlated Nuclei | Information Gained |
| COSY | H-2 ↔ H-3 | Confirms aliphatic backbone connectivity. |
| NOESY | H-3 ↔ Phenyl Protons | Determines relative stereochemistry and conformation. |
| HSQC | H-2 ↔ C-2; H-3 ↔ C-3 | Assigns carbon signals for the indanone ring. |
| HMBC | H-2 ↔ C-1 (C=O) | Confirms proximity of methylene (B1212753) to carbonyl group. |
| Pyrrolidinyl H ↔ C-7 | Confirms attachment point of the pyrrolidinyl group. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.gov For this compound (C₂₁H₂₁NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 304.1701. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm).
Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the pyrrolidinyl group, cleavage of the indanone ring, or loss of the phenyl group, leading to characteristic daughter ions that help confirm the proposed structure. nist.gov
Table 3: Predicted HRMS Data and Major Fragments
| Species | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₂₁H₂₂NO⁺ | 304.1701 |
| [M-C₄H₈N]⁺ | C₁₇H₁₃O⁺ | 233.0966 |
| [M-C₆H₅]⁺ | C₁₅H₁₆NO⁺ | 226.1232 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles. mdpi.com
This method is also the gold standard for determining the absolute configuration of chiral molecules. Since the C-3 position is a stereocenter, the compound exists as a pair of enantiomers (R and S). X-ray analysis of a crystal grown from an enantiomerically pure sample would unambiguously establish its absolute configuration. nih.govmdpi.com
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Assessment
These spectroscopic techniques provide information about the functional groups present and the electronic nature of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be the strong C=O (ketone) stretch, expected around 1710-1720 cm⁻¹. rjptonline.orgnist.gov Other key signals would include C-H stretches for aromatic and aliphatic groups, C=C stretches for the aromatic rings around 1600 cm⁻¹, and the C-N stretch of the pyrrolidinyl group. rjptonline.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within conjugated systems. The molecule contains a conjugated system involving the benzene ring of the indanone core and the carbonyl group. The presence of the phenyl substituent and the electron-donating pyrrolidinyl group would influence the wavelengths of maximum absorption (λₘₐₓ). One would expect to observe intense π → π* transitions and a weaker, longer-wavelength n → π* transition associated with the carbonyl group. nih.govresearchgate.net
Table 4: Characteristic Spectroscopic Data (IR and UV-Vis)
| Spectroscopy | Feature | Expected Wavenumber/Wavelength |
| IR | C=O Stretch (Ketone) | ~1715 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600 cm⁻¹, ~1450 cm⁻¹ | |
| C-N Stretch | ~1260-1300 cm⁻¹ | |
| UV-Vis | π → π* Transition | ~240-280 nm |
| n → π* Transition | >300 nm |
Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if chiral)
As previously noted, this compound is a chiral molecule due to the stereocenter at C-3. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to assign the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light, and the resulting spectrum is highly sensitive to the molecule's three-dimensional structure.
The absolute configuration is typically determined by comparing the experimentally measured ECD spectrum with theoretical spectra generated by quantum chemical calculations for a specific enantiomer (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra, particularly the sign and position of the Cotton effects, allows for a confident assignment of the absolute configuration. nih.gov
Biological and Pharmacological Investigations of 3 Phenyl 7 1 Pyrrolidinyl 1 Indanone and Its Derivatives Non Clinical Focus
In Vitro Studies on Specific Biological Targets and Pathways
In vitro studies are crucial for elucidating the mechanisms of action of novel compounds. For derivatives of 3-phenyl-1-indanone (B102786), these studies have revealed interactions with various enzymes, receptors, and cellular pathways.
Derivatives of the 1-indanone (B140024) scaffold have been extensively investigated as enzyme inhibitors, particularly in the context of neurodegenerative diseases and cancer.
Acetylcholinesterase (AChE) Inhibition: A significant area of research for indanone derivatives has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov A series of indanone derivatives were designed and synthesized, with many demonstrating potent AChE inhibitory activity, with IC50 values in the nanomolar range. nih.gov For instance, certain derivatives showed inhibitory activities comparable to the well-known drug donepezil. nih.gov The incorporation of a pyrrolidine (B122466) group, as seen in some analogs, has been shown to be more potent than dimethylamino and piperidine (B6355638) substitutions in certain series of cholinesterase inhibitors. rsc.org
One study highlighted two specific indanone derivatives, compounds 9 and 14 , which exhibited marked AChE inhibition with IC50 values of 14.8 nM and 18.6 nM, respectively. nih.gov These values are significantly better than the inhibitor tacrine (B349632) and are on par with donepezil. nih.gov
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated strategy in cancer therapy. Some indanone derivatives have been identified as inhibitors of tubulin polymerization. researchgate.net A novel series of 3-alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, which can be considered structurally related to the core indanone scaffold, were synthesized and identified as promising inhibitors of tubulin polymerization. nih.gov One indanone derivative, in particular, was found to exert its anticancer effect through antitubulin activity by inhibiting the tubulin polymerase enzyme. researchgate.net
| Compound Series | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indanone derivatives | Acetylcholinesterase (AChE) | Compounds 9 and 14 showed potent inhibition with IC50 values of 14.8 nM and 18.6 nM, respectively. | nih.gov |
| Indanone derivatives with diethyl and pyrrolidine substitutions | Acetylcholinesterase (AChE) | More potent compared to dimethylamino and piperidine analogs. | rsc.org |
| Gallic acid based indanone derivative | Tubulin Polymerase | Exhibited antitubulin effect by inhibiting the enzyme. | researchgate.net |
| 3-Alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | Tubulin Polymerization | Identified as promising inhibitors. | nih.gov |
G-protein-coupled receptors (GPCRs) are a large family of receptors that are common drug targets. G-protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes. researchgate.netnih.gov Agonists of GPR119 can stimulate glucose-dependent insulin (B600854) release and promote the secretion of glucagon-like peptide-1 (GLP-1). researchgate.net
Several small molecule GPR119 agonists have been developed, and some of these feature a core structure that can be related to the indanone scaffold. nih.govnih.gov Research has focused on identifying potent and orally active GPR119 agonists. nih.gov For example, a potent oral GPR119 agonist, 13c (ZY-G19) , demonstrated in vitro potency in a cell-based assay. nih.gov The development of such agonists has been a competitive area, with several compounds entering clinical studies. nih.gov
Cell-based assays provide a more complex biological system to evaluate the effects of compounds. Derivatives of 3-phenyl-1-indanone have demonstrated a range of activities in these assays.
Cytotoxicity on Cancer Cell Lines: Indanone derivatives have shown significant cytotoxic activity against various cancer cell lines. For instance, a series of thiazolyl hydrazone derivatives of 1-indanone showed favorable anticancer activity against colorectal cancer cell lines, with IC50 values ranging from 0.41 to 6.85 μM. nih.gov One derivative, ITH-6 , was particularly effective against p53 mutant colorectal cancer cells like HT-29, COLO 205, and KM 12. nih.gov Other studies have reported potent anticancer activity of indanone derivatives against MCF-7 breast cancer cells. researchgate.net Novel dispiro indenoquinoxaline pyrrolidine quinolone analogs, synthesized via a multi-component reaction, also exhibited significant inhibition against HeLa and MCF-7 cancer cells. rsc.org
Cell Cycle Analysis: Mechanistic studies have shown that some indanone derivatives can induce cell cycle arrest. The derivative ITH-6 was found to arrest HT-29, COLO 205, and KM 12 cancer cells in the G2/M phase of the cell cycle, which subsequently leads to apoptosis. nih.gov Another indanone derivative was also shown to inhibit the G2/M phase in its cell cycle analysis. researchgate.net A series of 3-alkyl-substituted 7-phenyl-pyrroloquinolinones caused a significant arrest of the A549 cell cycle in the G2/M phase. nih.gov
Anti-inflammatory Activity: Indanone derivatives have also been investigated for their anti-inflammatory properties. scienceopen.com A novel arylidene indanone small molecule, IPX-18 , was evaluated for its anti-inflammatory activity and was found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. mdpi.com Another study designed and synthesized a series of 2-benzylidene-1-indanone (B110557) derivatives as anti-inflammatory agents, with some compounds showing promising activity in reducing TNF-α and IL-6 release in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Pyrrolidine derivatives, in general, have been explored for their anti-inflammatory potential through the inhibition of COX-1 and COX-2 enzymes. nih.gov
| Compound/Derivative Series | Assay Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| Thiazolyl hydrazone derivatives of 1-indanone (e.g., ITH-6) | Cytotoxicity | HT-29, COLO 205, KM 12 (colorectal cancer) | ITH-6 showed IC50 values of 0.44 µM (HT-29), 0.98 µM (COLO 205), and 0.41 µM (KM 12). | nih.gov |
| ITH-6 | Cell Cycle Analysis | HT-29, COLO 205, KM 12 | Arrested cells in the G2/M phase, inducing apoptosis. | nih.gov |
| Dispiro indenoquinoxaline pyrrolidine quinolone analogs | Cytotoxicity | HeLa, MCF-7 (cancer cells) | Showed significant inhibitory activity. | rsc.org |
| IPX-18 (arylidene indanone) | Anti-inflammatory | Human Whole Blood (HWB), Peripheral Blood Mononuclear Cells (PBMCs) | Inhibited TNF-α release with IC50 of 298.8 nM (HWB) and 96.29 nM (PBMCs). | mdpi.com |
| 2-Benzylidene-1-indanone derivatives | Anti-inflammatory | LPS-stimulated murine macrophages | Showed promising activity in reducing TNF-α and IL-6 release. | nih.gov |
Structure-Activity Relationship (SAR) Studies of Designed Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. rsc.org For 3-phenyl-1-indanone derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.
The synthesis of a diverse library of analogs is the first step in conducting SAR studies. The 1-indanone core is a versatile starting point for chemical modifications. beilstein-journals.org A common synthetic route involves the Claisen-Schmidt condensation of a substituted 1-indanone with various benzaldehydes to produce 2-benzylidene-1-indanone derivatives. nih.gov This method allows for the introduction of a wide range of substituents on both the indanone and the benzylidene moieties. nih.gov
For instance, in the pursuit of novel anti-inflammatory agents, a series of 2-benzylidene-1-indanone derivatives were synthesized by modifying the hydroxyl group at the C-6 position of the indanone and introducing various substituents on the benzaldehyde (B42025) ring. scienceopen.com Similarly, for the development of anticancer agents, thiazolyl hydrazone derivatives of 1-indanone were synthesized to explore their cytotoxic potential. nih.gov The synthesis of aurone (B1235358) and indanone derivatives has also been reported, where different bioactive groups were combined to evaluate their antimicrobial activity. nih.gov
By comparing the biological activities of a series of analogs, researchers can deduce the influence of specific structural features.
For anti-inflammatory activity , SAR studies of 2-benzylidene-1-indanone derivatives revealed that the nature and position of substituents on both aromatic rings are critical. nih.gov For example, methylation of a 3'-hydroxy group on the benzylidene ring led to a nearly 1.8-fold increase in TNF-α inhibitory activity, suggesting a preference for a methoxy (B1213986) group at this position. scienceopen.com Further optimization on the indanone ring showed that introducing three-carbon chain alkoxy groups at the C-7 position was beneficial for activity. nih.gov
In the context of antibacterial activity , SAR studies of aurone and indanone derivatives indicated that these compounds are potent inhibitors of Gram-positive bacteria. nih.gov The introduction of electron-withdrawing groups or a hydroxyl group was found to be beneficial for their activity. nih.gov
For cholinesterase inhibition , the nature of the amino side chain in certain indanone analogs was found to be important. rsc.org Specifically, diethyl and pyrrolidine substitutions were more potent than dimethylamino and piperidine groups. rsc.org
These SAR studies provide a rational basis for the design of more potent and selective agents based on the 3-phenyl-1-indanone scaffold for a variety of therapeutic applications. rsc.org
Mechanism of Action Studies at the Molecular and Cellular Level
Investigations into the molecular and cellular mechanisms of action of various 1-indanone derivatives have revealed a range of anticancer activities. These studies, primarily conducted in vitro on human cancer cell lines, point to several key pathways and cellular processes that are disrupted by these compounds.
A prominent mechanism of action for several indanone derivatives is the inhibition of tubulin polymerization . For instance, certain 2-benzylidene-1-indanone derivatives have been shown to strongly inhibit tubulin polymerase, with IC50 values in the micromolar range. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. cimap.res.inresearchgate.netnih.gov One study identified a gallic acid-based indanone derivative that not only inhibited tubulin polymerization but also induced a mitotic block at lower concentrations and G1 arrest at higher concentrations in MCF-7 breast cancer cells. cimap.res.in
Furthermore, some indanone derivatives have been found to induce apoptosis through pathways independent of or complementary to tubulin inhibition. An indanone-based thiazolyl hydrazone derivative, ITH-6, was observed to increase the levels of reactive oxygen species (ROS) and decrease intracellular glutathione (B108866) (GSH) levels in p53 mutant colorectal cancer cell lines. nih.gov This oxidative stress contributes to the induction of apoptosis. The same study also revealed that ITH-6 downregulates the expression of the anti-apoptotic protein Bcl-2 and the transcription factor NF-κB p65, further promoting programmed cell death. nih.gov
Another avenue of investigation has been the potential for indanone derivatives to act as metal chelators, a property that can contribute to anticancer activity. A series of (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivatives were found to be effective metal chelators, particularly for iron. rsc.org This chelation activity was associated with the induction of apoptosis in U-251 glioblastoma cells. rsc.org
The structural features of the indanone derivatives play a crucial role in their mechanism of action and potency. Structure-activity relationship (SAR) studies on 2-benzylidene-1-indanone derivatives have indicated that substitutions on the benzylidene ring and the indanone nucleus significantly influence their anti-inflammatory and anticancer activities. nih.gov For example, the presence of hydroxyl and methoxy groups has been explored to modulate the pharmacological profile of these compounds. nih.gov
| Indanone Derivative Class | Primary Mechanism of Action | Observed Cellular Effects | Cancer Cell Lines Studied |
|---|---|---|---|
| 2-Benzylidene-1-indanones | Tubulin Polymerization Inhibition | G2/M Phase Arrest, Apoptosis | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) nih.gov |
| Indanone-based Thiazolyl Hydrazones (e.g., ITH-6) | Induction of Oxidative Stress, Downregulation of NF-κB and Bcl-2 | G2/M Phase Arrest, Apoptosis | HT-29, COLO 205, KM 12 (Colorectal) nih.gov |
| Gallic Acid-based Indanones | Tubulin Polymerization Inhibition, Antiangiogenic Effects | G2/M and G1 Phase Arrest, Apoptosis, Suppression of VEGF-R1, VEGF-R2, and HIF-α | MCF-7 (Breast) cimap.res.inresearchgate.net |
| (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanones | Metal Chelation (Iron) | Apoptosis | U-251 (Glioblastoma) rsc.org |
In Vivo Studies in Relevant Animal Models
The promising in vitro anticancer activities of several 1-indanone derivatives have been further evaluated in in vivo animal models, primarily focusing on tumor growth inhibition and assessing preliminary pharmacological profiles. These studies have provided evidence of the potential therapeutic efficacy of this class of compounds.
In a study involving a gallic acid-based indanone derivative, significant in vivo anticancer activity was observed against Ehrlich ascites carcinoma in Swiss albino mice. cimap.res.inresearchgate.net This compound demonstrated a notable inhibition of tumor growth. cimap.res.inresearchgate.net Specifically, at a certain dose, a 54.3% inhibition in the growth of Ehrlich Ascites Carcinoma cells was recorded. cimap.res.in However, when tested against a solid tumor form of Ehrlich tumor, the growth inhibition was less pronounced. cimap.res.in
Another investigation focused on an indanone-based thiazolyl hydrazone derivative, ITH-6, which was tested in mice bearing HT-29 and KM 12 tumor xenografts. nih.gov The study reported a significant decrease in tumor size, growth rate, and tumor volume in the treated mice, highlighting the in vivo efficacy of this particular derivative against colorectal cancer models. nih.gov
A 2-benzylidene indanone derivative, modified from gallic acid, also exhibited tumor growth inhibition in a Swiss albino mice model with Ehrlich ascites carcinoma. researchgate.net These findings from various research groups underscore the potential of the indanone scaffold as a basis for the development of effective anticancer agents. While these studies provide a strong rationale for the further investigation of indanone derivatives, it is important to note that the specific in vivo pharmacological profile of 3-Phenyl-7-(1-pyrrolidinyl)-1-indanone has not been reported.
| Indanone Derivative | Animal Model | Tumor Model | Key Findings |
|---|---|---|---|
| Gallic Acid-based Indanone | Swiss Albino Mice | Ehrlich Ascites Carcinoma | 54.3% inhibition of tumor growth. cimap.res.inresearchgate.net |
| Indanone-based Thiazolyl Hydrazone (ITH-6) | Athymic Nude Mice | HT-29 and KM 12 Colorectal Cancer Xenografts | Significant decrease in tumor size, growth rate, and volume. nih.gov |
| 2-Benzylidene Indanone (Gallic Acid modification) | Swiss Albino Mice | Ehrlich Ascites Carcinoma | 45.48% inhibition of tumor growth at a 20mg/kg dose. researchgate.net |
Advanced Analytical Methods for Detection and Quantification of 3 Phenyl 7 1 Pyrrolidinyl 1 Indanone
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation of complex mixtures, and it is the principal technique for the analysis of 3-Phenyl-7-(1-pyrrolidinyl)-1-indanone. amazonaws.com The choice of method depends on the analyte's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is the most suitable method for the routine quantification of this compound due to the compound's polarity, molecular weight, and UV-active structure. amazonaws.com A reverse-phase (RP-HPLC) method is typically developed for this purpose.
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters. gyanvihar.org
Stationary Phase: A C18 (octadecylsilane) or C8 column is generally chosen for its hydrophobic characteristics, which are well-suited for retaining a molecule with both aromatic and aliphatic features. amazonaws.com
Mobile Phase: A gradient elution using a mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous buffer is often employed. researchgate.net Given the presence of a basic pyrrolidinyl group, an acidic buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer with a pH between 3 and 5) is recommended. This ensures the protonation of the basic nitrogen, which minimizes peak tailing by reducing unwanted interactions with residual silanol (B1196071) groups on the stationary phase. gyanvihar.org
Detection: The compound's extensive conjugation, including two aromatic rings and a ketone, allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). The optimal wavelength for detection would be determined by scanning the UV spectrum of a pure standard, likely in the range of 210-350 nm.
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30-40 °C) are common starting points to ensure reproducible retention times and efficient separation.
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. ijprajournal.comnih.gov Validation demonstrates the method's reliability through a series of defined tests.
Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). ijprajournal.com | The analyte peak should be well-resolved from other peaks and show no interference at its retention time in a blank sample. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com | A correlation coefficient (R²) of ≥ 0.999 over a specified concentration range. |
| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. ijprajournal.com | Mean recovery should be within 98-102% at multiple concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. mdpi.com | The Relative Standard Deviation (RSD) should be ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically defined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.com | Typically defined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijprajournal.com | The results should remain within acceptable limits when parameters like pH, mobile phase composition, or temperature are slightly varied. |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility. However, GC analysis can be performed following a chemical derivatization step to convert the analyte into a more volatile and thermally stable compound. For instance, silylation could be explored to modify the enol form of the indanone ketone, although this is less common than HPLC for such structures. If a GC method were pursued, it would typically involve a capillary column (e.g., DB-5ms) with detection by a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). researchgate.net
The structure of this compound contains a chiral center at the C3 position of the indanone ring, where the phenyl group is attached. This means the compound can exist as two non-superimposable mirror images, known as enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. nih.govuff.br
Chiral chromatography, most often using HPLC with a Chiral Stationary Phase (CSP), is the standard method for this purpose. nih.gov
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including those with structures similar to the target analyte. nih.gov
Mobile Phase: The choice of mobile phase depends on the separation mode. In normal-phase mode, mixtures of alkanes (e.g., n-hexane) with a polar modifier (e.g., isopropanol (B130326) or ethanol) are commonly used. In reverse-phase mode, aqueous-organic mobile phases are employed.
The method allows for the determination of enantiomeric excess (ee) or enantiomeric purity, which is a critical quality attribute for a chiral compound.
Table 2: Example of Chiral HPLC Separation Data
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Mass Spectrometry (MS) Based Detection in Complex Matrices (e.g., LC-HRMS)
For the detection and quantification of this compound in complex biological matrices such as plasma or tissue homogenates, the combination of Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) offers unparalleled sensitivity and selectivity. chemrxiv.orgnih.gov
This technique couples the separation power of HPLC with the mass-resolving capability of an HRMS detector, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
Ionization: Electrospray Ionization (ESI) in the positive ion mode is ideal for this molecule. The basic nitrogen atom in the pyrrolidine (B122466) ring is readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺.
Accurate Mass Measurement: HRMS provides an accurate mass measurement of the parent ion with high resolution, allowing for the determination of the elemental formula. This greatly increases confidence in the compound's identification, distinguishing it from other molecules with the same nominal mass. nih.gov
Tandem Mass Spectrometry (MS/MS): Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The [M+H]⁺ ion is isolated and fragmented, producing a characteristic fragmentation pattern that serves as a structural fingerprint. This is also the basis for highly selective quantitative methods like Parallel Reaction Monitoring (PRM).
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Formula | C₂₁H₂₃NO |
| Exact Mass | 317.1780 |
| Ionization Mode | ESI+ |
| Parent Ion [M+H]⁺ | m/z 318.1852 |
| Potential MS/MS Fragments | Loss of pyrrolidine, cleavage of the phenyl group, characteristic indanone ring fragments. |
Sample Preparation Strategies for Research Applications (e.g., in vitro media, animal tissues)
Effective sample preparation is critical to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical system. The strategy depends on the complexity of the sample matrix.
In Vitro Media: For relatively clean samples like cell culture media, a simple Protein Precipitation (PPT) step is often sufficient. pensoft.net This involves adding a cold organic solvent, such as acetonitrile or methanol (B129727) (typically in a 3:1 ratio to the sample), to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS system or evaporated and reconstituted in the mobile phase.
Animal Tissues: Tissues require more extensive processing. The first step is homogenization to disrupt the cellular structure and release the compound into a buffer. Following homogenization, a more selective extraction technique is required:
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous homogenate into an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). The pH of the aqueous phase may be adjusted to ensure the compound is in its neutral, more organic-soluble form.
Solid-Phase Extraction (SPE): SPE is a more modern and often cleaner technique. The tissue homogenate is passed through a cartridge containing a solid sorbent. For this compound, a reverse-phase (C18) or a mixed-mode cation exchange sorbent could be used. The sorbent retains the analyte while interferences are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent.
Table 4: Summary of Sample Preparation Techniques
| Matrix | Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| In Vitro Media | Protein Precipitation (PPT) | Proteins are denatured and precipitated by an organic solvent. | Fast, simple, inexpensive. | Less clean; may result in ion suppression in MS. |
| Animal Tissues | Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Effective for a wide range of compounds. | Can be labor-intensive and require large volumes of organic solvents. |
Potential Applications and Future Research Directions for 3 Phenyl 7 1 Pyrrolidinyl 1 Indanone and Its Scaffolds
The 3-phenyl-1-indanone (B102786) core, particularly when functionalized with an amino group such as pyrrolidinyl at the 7-position, represents a versatile scaffold with significant potential across various scientific disciplines. The inherent chirality at the 3-position, coupled with the electronic properties imparted by the aromatic and amino substituents, opens up avenues for exploration in organic synthesis, material science, and medicinal chemistry. This section will delve into the prospective applications and future research trajectories for 3-Phenyl-7-(1-pyrrolidinyl)-1-indanone and related structures.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 3-Phenyl-7-(1-pyrrolidinyl)-1-indanone?
- Methodological Answer : The synthesis typically involves constructing the indanone core via intramolecular Friedel-Crafts acylation using malonyl chloride and ZnCl₂ as a catalyst . The 3-phenyl group can be introduced through arylboronic acid cross-coupling reactions (e.g., Suzuki-Miyaura), while the 7-pyrrolidinyl substituent is added via nucleophilic substitution or alkylation of a pre-functionalized intermediate (e.g., 7-bromo-1-indanone) . Solvent-free Claisen-Schmidt condensation has also been employed for analogous indanone derivatives, ensuring regioselectivity through controlled reaction conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The pyrrolidinyl protons appear as multiplet signals (δ 1.7–2.5 ppm), while the indanone carbonyl resonates near δ 195–205 ppm .
- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals via slow evaporation (e.g., 95% ethanol) and refine data using SHELXL .
- IR spectroscopy : Confirm the indanone carbonyl stretch (~1680–1720 cm⁻¹) and pyrrolidinyl C-N vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Methodological Answer : Use a multilevel factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, microwave-assisted synthesis (1200 W, 120°C, 10 min) increased yields in analogous indanone syntheses by 30% compared to conventional heating . Steric hindrance from the 3-phenyl group may require polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the 7-position .
Q. What strategies address contradictions in regioselectivity during substitution reactions?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., nitro) at the 7-position increase electrophilicity, favoring pyrrolidinyl substitution.
- Protecting groups : Temporarily block reactive sites (e.g., ketones) using tert-butyldimethylsilyl (TBS) groups to direct substitution .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating (80°C) may shift selectivity .
Q. How can enzymatic and non-enzymatic pathways influence indanone formation?
- Methodological Answer : Enzymatic dehydrogenation (e.g., via NAD⁺-dependent dehydrogenases) converts indanol intermediates to indanones under mild conditions, while non-enzymatic isomerization (e.g., acid/base catalysis) may dominate in abiotic systems . Monitor pathways using chiral HPLC to distinguish enantiomers formed via enzymatic vs. spontaneous processes .
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like DYRK1A kinase, using PubChem-derived 3D structures (CID: hypothetical). Validate with in vitro kinase inhibition assays (IC₅₀ determination) and compare with known inhibitors (e.g., 3,5-diaryl-7-azaindoles) .
Q. How should researchers resolve discrepancies in reported synthetic yields?
- Methodological Answer : Conduct Design of Experiments (DoE) to isolate critical variables (e.g., catalyst type, purity of starting materials). For example, Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling reactions can alter yields by 15–20% due to ligand stability . Use LC-MS to identify side products (e.g., over-oxidized intermediates) that reduce yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
